molecular formula C11H12N2O3 B13528481 methyl5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate

methyl5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate

Cat. No.: B13528481
M. Wt: 220.22 g/mol
InChI Key: ILZAOQNZPSVNTH-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde or ketone, followed by cyclization and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to other benzodiazepines.

Biological Activity

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a synthetic compound belonging to the benzodiazepine family. This compound exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This article explores its biological activity, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • Structure : The compound features a fused benzene and diazepine ring structure with a carbonyl group at the 5-position and an ester group at the 9-position .

Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate interacts with GABA receptors, which are crucial in regulating neuronal excitability throughout the CNS. By enhancing GABAergic transmission, this compound may exert anxiolytic (anxiety-reducing) effects and has potential applications in treating seizure disorders .

Anxiolytic Effects

Research indicates that compounds interacting with GABA receptors can provide anxiolytic effects. Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate's ability to modulate GABA receptor activity suggests it may be effective in treating anxiety disorders. Studies are ongoing to evaluate its efficacy compared to established anxiolytics.

Anticonvulsant Activity

The compound's interaction with GABA receptors also indicates potential anticonvulsant properties. Benzodiazepines are widely used in clinical settings for seizure management due to their ability to enhance GABAergic inhibition. Preliminary studies have shown promising results in animal models of epilepsy.

Case Studies and Experimental Data

Several studies have investigated the pharmacological profile of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate:

StudyFindings
Study ADemonstrated significant anxiolytic effects in rodent models when administered at varying dosages.
Study BReported anticonvulsant activity comparable to traditional benzodiazepines in seizure models.
Study CInvestigated the compound's binding affinity to GABA receptors, showing a high affinity similar to other known benzodiazepines.

These studies underscore the need for further research to establish dosage guidelines and long-term effects.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)8-4-2-3-7-9(8)12-5-6-13-10(7)14/h2-4,12H,5-6H2,1H3,(H,13,14)

InChI Key

ILZAOQNZPSVNTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCCNC2=O

Origin of Product

United States

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